molecular formula C15H12N2OS B2636890 N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-44-6

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2636890
CAS RN: 478079-44-6
M. Wt: 268.33
InChI Key: TVYBBQVMXWKPFN-UHFFFAOYSA-N
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Description

“N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C15H12N2OS. It is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and apoptotic inducers .


Synthesis Analysis

The synthesis of quinoline-carboxamide derivatives involves various chemical reactions. For instance, quinoline-2-carbonyl chloride was prepared using oxalyl chloride to ensure mild conditions and prevent quinoline nucleus chloration .


Molecular Structure Analysis

The molecular structure of “N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” involves a quinoline nucleus, which is a bicyclic compound consisting of a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoline-carboxamide derivatives have been found to show good anti-proliferative activities in comparison to the reference standard Doxorubicin, against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 .

Scientific Research Applications

Synthesis and Cytotoxicity

  • Synthesis and Structure-Activity Relationships: A study detailed the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides, evaluating their structure-activity relationships for cytotoxicity. Small lipophilic substituents were found to significantly increase cytotoxic potency, suggesting the importance of structural modifications for enhanced activity (Chen et al., 2000).
  • Antiproliferative Activity: Another research focused on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, demonstrating their antiproliferative activity against NCI-60 cell lines. Notably, certain tetrahydrothieno[2,3-b]quinolones showed remarkable activity, highlighting the potential of these compounds in cancer therapy (Hung et al., 2014).

Biological Activity and Applications

  • Enzyme Inhibition and Anticancer Properties: The inhibition of phosphoinositide-specific phospholipase C-γ by a thieno[2,3-b]quinoline derivative showed promising anticancer properties, particularly against breast cancer cells. This study underscores the therapeutic potential of such compounds in treating difficult-to-treat cancer types (Leung et al., 2014).
  • Immunomodulatory Effects: Quinoline-3-carboxamides, including those structurally related to N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide, have been identified as having immunomodulatory effects. Specifically, Paquinimod, a quinoline-3-carboxamide, showed the ability to reverse established fibrosis in a novel mouse model, indicating potential applications in treating autoimmune diseases (Fransén Pettersson et al., 2018).

Molecular Interactions and Mechanisms

  • Binding and Inhibition Mechanisms: The interaction between human S100A9 and quinoline-3-carboxamides reveals a direct association, which is crucial for understanding the molecular mechanisms underlying the immunomodulatory activity of these compounds. This interaction suggests a novel target for the treatment of autoimmune diseases (Björk et al., 2009).

Chemical Structure and Analysis

  • Crystal Structure and Analysis: The crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide provide insights into the molecular interactions and stability of such compounds, aiding in the design and development of novel therapeutic agents (Polo-Cuadrado et al., 2021).

Future Directions

Quinoline-based molecules have been recognized for their versatility in the design and synthesis of biologically active compounds. They have been used in therapy as antimicrobial, local anaesthetic, antipsychotic, and anticancer drugs . The search for new, more active, more selective, less toxic compounds remains high in the field of chemotherapeutic drugs . Therefore, “N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” and its derivatives may have potential for future research in drug discovery.

properties

IUPAC Name

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14(16-11-5-6-11)13-8-10-7-9-3-1-2-4-12(9)17-15(10)19-13/h1-4,7-8,11H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBBQVMXWKPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329731
Record name N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

CAS RN

478079-44-6
Record name N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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